Hpk1-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 30 (Hpk1-IN-30) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T-cell receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving amination, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-30 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Hpk1-IN-30 has a wide range of scientific research applications, including:
Mechanism of Action
Hpk1-IN-30 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream targets, such as the adaptor protein SLP76, which is crucial for T-cell receptor signaling. By blocking this pathway, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .
Comparison with Similar Compounds
Similar Compounds
Compound M074-2865: Another potent hematopoietic progenitor kinase 1 inhibitor identified through virtual screening with an IC50 value of 2.93 μM.
Uniqueness of Hpk1-IN-30
This compound stands out due to its high potency and selectivity in inhibiting hematopoietic progenitor kinase 1. It has demonstrated significant efficacy in preclinical models, enhancing T-cell activation and anti-tumor immunity. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C25H23FN6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-amino-6-(2-fluoro-6-methylphenyl)-4-(1-piperidin-4-ylpyrazol-4-yl)isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C25H23FN6/c1-15-3-2-4-23(26)24(15)19-10-20-21(9-16(19)11-27)25(28)30-13-22(20)17-12-31-32(14-17)18-5-7-29-8-6-18/h2-4,9-10,12-14,18,29H,5-8H2,1H3,(H2,28,30) |
InChI Key |
UWYFMCQFODZGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)C(=NC=C3C4=CN(N=C4)C5CCNCC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.